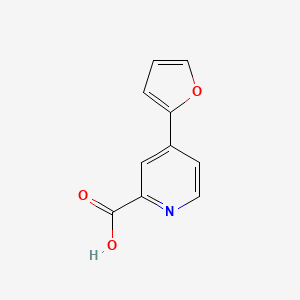

4-(Furan-2-yl)pyridine-2-carboxylic Acid

Vue d'ensemble

Description

4-(Furan-2-yl)pyridine-2-carboxylic acid is an organic compound with the molecular formula C10H7NO3 It is a heterocyclic aromatic compound that contains both a furan ring and a pyridine ring, connected through a carboxylic acid group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Furan-2-yl)pyridine-2-carboxylic acid typically involves the formation of the furan and pyridine rings, followed by their coupling and subsequent carboxylation. One common method involves the reaction of 2-furylboronic acid with 2-bromopyridine in the presence of a palladium catalyst to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Furan-2-yl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on both the furan and pyridine rings.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Piperidine derivatives.

Substitution: Halogenated furan or pyridine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

4-(Furan-2-yl)pyridine-2-carboxylic acid has been investigated for its biological activities, particularly in the development of pharmaceuticals. Its derivatives have shown promise as potential therapeutic agents against various diseases.

1.1 Antimicrobial Activity

Research indicates that compounds containing the furan and pyridine moieties exhibit significant antimicrobial properties. For instance, derivatives of this compound have been synthesized and evaluated for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, modifications to the carboxylic acid group enhanced the compound's antibacterial activity, demonstrating a structure-activity relationship that could guide future drug development efforts .

1.2 Anticancer Properties

The compound has also been explored for its anticancer potential. A study highlighted the synthesis of this compound derivatives that showed cytotoxic effects on cancer cell lines, including breast and lung cancer cells. The mechanism of action was linked to the inhibition of specific enzymes involved in cancer cell proliferation .

Catalysis

This compound serves as an effective catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions makes it an attractive option for green chemistry applications.

2.1 Multi-component Reactions

A notable application is its use as a catalyst in multi-component reactions to synthesize pyrazolo[3,4-b]quinolinones. This process involves the reaction of aldehydes, cyclodiones, and amino compounds, yielding products with high efficiency (84–98% yield) while minimizing environmental impact . The catalyst's recyclability was also demonstrated, making it a sustainable choice for industrial applications.

2.2 Green Synthesis

The compound has been employed in green synthesis methodologies, where it acts as a catalyst for various organic transformations. Its effectiveness in promoting reactions without the need for toxic solvents aligns with contemporary trends towards sustainable chemistry .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials with unique properties.

3.1 Polymer Chemistry

Research has indicated that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties. This has implications for creating advanced materials suitable for high-performance applications .

3.2 Coordination Chemistry

The compound's ability to form coordination complexes with metal ions opens avenues for applications in catalysis and sensing technologies. Studies have shown that metal complexes derived from this compound exhibit interesting electronic properties that can be harnessed in electronic devices .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Enhanced activity against Staphylococcus aureus |

| Anticancer Properties | Cytotoxic effects on breast and lung cancer cells | |

| Catalysis | Multi-component Reactions | High yields (84–98%) with recyclable catalyst |

| Green Synthesis | Sustainable approach minimizing toxic solvents | |

| Materials Science | Polymer Chemistry | Improved thermal stability and mechanical properties |

| Coordination Chemistry | Unique electronic properties in metal complexes |

Mécanisme D'action

The mechanism of action of 4-(Furan-2-yl)pyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 4-Methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid

- (2-Tetrahydro-2-furanyl-3H-imidazo[4,5-b]pyridin-3-yl)acetic acid

- 5-(4-Fluorophenyl)pyridine-2-carboxylic acid

Comparison: 4-(Furan-2-yl)pyridine-2-carboxylic acid is unique due to the presence of both furan and pyridine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse applications.

Activité Biologique

4-(Furan-2-yl)pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula C10H7NO3 and features a furan ring attached to a pyridine structure. This unique configuration contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties , inhibiting the growth of various bacteria and fungi.

| Microorganism | Inhibition Concentration (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Candida albicans | 30 |

These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly against resistant strains of bacteria .

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines. Studies show that it can significantly inhibit cell proliferation, with IC50 values indicating its potency.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MDA-MB-231 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound's ability to reduce cell viability suggests it may interfere with critical cellular pathways involved in cancer progression .

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes crucial for microbial growth and cancer cell metabolism.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Oxidative Stress Induction : The compound may increase oxidative stress within cells, contributing to its antiproliferative effects .

Case Studies

- Antimicrobial Efficacy : In a study involving E. coli and S. aureus, this compound was tested for its ability to inhibit biofilm formation. Results showed a significant reduction in biofilm biomass at sub-MIC concentrations, indicating its potential as a biofilm disruptor in clinical settings.

- Cancer Cell Studies : A series of experiments conducted on the HeLa cell line demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early apoptotic cells, supporting the hypothesis that the compound induces apoptosis .

Propriétés

IUPAC Name |

4-(furan-2-yl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-6-7(3-4-11-8)9-2-1-5-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTFEZNAJOTLAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901280705 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-24-4 | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901280705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.